N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Description
N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is a complex organic compound that features a tetrazole ring, a thiophene ring, and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the tetrazole ring, known for its stability and biological activity, makes this compound particularly noteworthy.
Properties
IUPAC Name |
N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3S2/c19-12(13-5-7-18-15-9-14-16-18)10-3-1-6-17(10)23(20,21)11-4-2-8-22-11/h2,4,8-10H,1,3,5-7H2,(H,13,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXVHSIXIONQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NCCN3N=CN=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between nitriles and azides . This reaction is often carried out under mild conditions using solvents like water or acetonitrile.
The thiophene ring can be introduced through various methods, including the reaction of thiophene derivatives with sulfonyl chlorides. The pyrrolidine ring is usually synthesized via cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the tetrazole ring can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Its potential medicinal properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is likely related to its ability to interact with biological targets through its tetrazole and thiophene rings. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-tetrazol-5-yl)ethyl]thiophene-2-carboxamide
- N-[2-(1H-tetrazol-5-yl)ethyl]pyrrolidine-2-carboxamide
- N-[2-(1H-tetrazol-5-yl)ethyl]benzene-2-carboxamide
Uniqueness
N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is unique due to the combination of its tetrazole, thiophene, and pyrrolidine rings This combination provides a unique set of chemical and biological properties that are not found in other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
